molecular formula C14H19N5O4 B601355 Famciclovir Impurity 8 CAS No. 126589-69-3

Famciclovir Impurity 8

Cat. No. B601355
M. Wt: 321.34
InChI Key:
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Description

Famciclovir is a prodrug of penciclovir with higher oral bioavailability . It is a guanine analogue used to treat herpes virus infections .


Synthesis Analysis

Famciclovir is the diacetyl 6-deoxy analog of penciclovir . Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates .


Molecular Structure Analysis

Famciclovir is 2-Amino-9H-purine in which the hydrogen at position 9 is substituted by a 4-acetoxy-3-(acetoxymethyl)but-1-yl group .


Chemical Reactions Analysis

Famciclovir was found to degrade significantly in oxidative, acid and base degradation conditions and mildly in hydrolytic degradation conditions .

Scientific Research Applications

  • Viral Replication in Chronic Hepatitis B : Famciclovir demonstrates a significant impact on the replication of the hepatitis B virus. A study found that a course of oral Famciclovir led to a substantial reduction in HBV DNA levels in patients with chronic hepatitis B virus infection (Main et al., 1996).

  • Impact on Hematopoiesis in Zebrafish Models : Famciclovir has been observed to cause hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cells (HSPC) in zebrafish. However, it also showed potential benefits in treating myeloid malignancies in certain zebrafish models (Li et al., 2020).

  • Dose-Finding Study for Chronic Hepatitis B : Research into various dosages of Famciclovir for chronic hepatitis B has shown that higher doses are more effective in suppressing viral replication and reducing liver enzyme levels (Trépo et al., 2000).

  • Mode of Action and Conversion to Penciclovir : Famciclovir's conversion into Penciclovir, its active form, plays a critical role in its antiviral action. This process has been detailed in research focusing on its biochemical pathway (Hodge, 1993).

  • Treatment Efficacy for Herpes Zoster and Genital Herpes : Famciclovir's effectiveness in treating herpes zoster and genital/orolabial herpes has been comprehensively reviewed. The drug is comparable to other antivirals in efficacy and is well tolerated by patients (Simpson & Lyseng-Williamson, 2006).

  • Famciclovir's Role in Hematopoiesis and Hepatitis B Treatment : Studies have explored Famciclovir's impact on hematopoiesis and its potential application in managing hepatitis B virus infection, emphasizing its efficacy and safety (Mubareka et al., 2010).

  • Clinical Experience in Hepatitis B Virus Post-Transplantation : Clinical experiences with Famciclovir in preventing recurrent HBV in post-transplantation scenarios indicate its potential benefits and challenges, including resistance due to mutations in the HBV polymerase gene (Bartholomeusz et al., 1997).

  • Aldehyde Oxidase in Famciclovir to Penciclovir Conversion : Aldehyde oxidase plays a significant role in converting Famciclovir to Penciclovir in human liver, a crucial step in its activation as an antiviral agent (Clarke et al., 1995).

  • Antiviral Activities and Pharmacokinetics in Ducks : The effectiveness of Famciclovir against duck hepatitis B virus (DHBV) was demonstrated, indicating a broader potential application against other hepatitis viruses (Tsiquaye et al., 1996).

  • Treatment of Hepatitis B Infection Post-Liver Transplantation : Famciclovir has shown promising results in treating hepatitis B infection following liver transplantation, with a significant proportion of patients responding to the treatment (Manns et al., 2001).

Safety And Hazards

Famciclovir is a safe, convenient, and well-tolerated drug when used for its approved indications. The most common side effects indicated in the majority of studies were headache and nausea .

Future Directions

Famciclovir is currently the only therapy for both HSV-1 and HSV-2 available worldwide . There is also evidence that famciclovir may lower hepatitis B viral DNA levels in patients when used as a long-term treatment .

properties

IUPAC Name

[3-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-4-3-11(7-23-10(2)21)6-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUXXYGTRYJLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(CN1C=NC2=CN=C(N=C21)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famciclovir Impurity 8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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